![molecular formula C8H8N2O B13014035 (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrrole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to meet the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methanol group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1H-Pyrrolo[3,2-c]pyridin-3-yl)aldehyde or (1H-Pyrrolo[3,2-c]pyridin-3-yl)carboxylic acid.
科学的研究の応用
(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its intended application. Studies have shown that derivatives of this compound can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and its potential as a therapeutic agent.
1H-Pyrrolo[3,4-c]pyridine: Studied for its biological activities and used in the synthesis of various pharmaceuticals.
Uniqueness
(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol is unique due to its specific ring fusion and the presence of the methanol group, which allows for diverse chemical modifications. This uniqueness makes it a valuable compound in the development of new drugs and materials with tailored properties.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
1H-pyrrolo[3,2-c]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-4,10-11H,5H2 |
InChIキー |
JLKDAJJNHSQRCK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
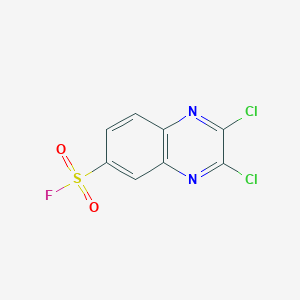
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
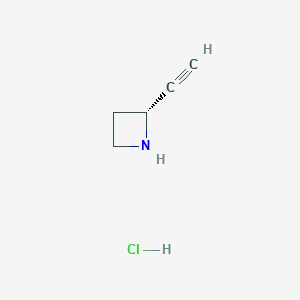

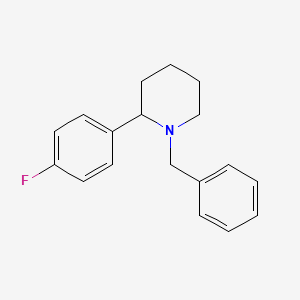
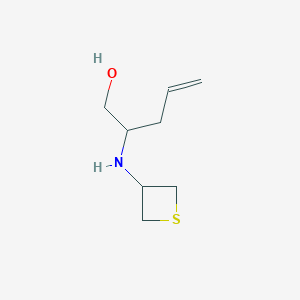



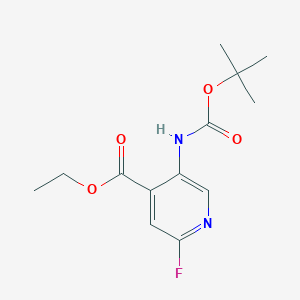

![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
